molecular formula C17H18FN3O B3038680 (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone CAS No. 885949-71-3

(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone

Cat. No.: B3038680
CAS No.: 885949-71-3
M. Wt: 299.34 g/mol
InChI Key: UKRYHOAUMZSDTE-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone is a chemical compound with the molecular formula C17H18FN3O It is characterized by the presence of an aminophenyl group and a fluorophenyl piperazino group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The reaction begins with the preparation of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Coupling Reaction: The 4-(2-fluorophenyl)piperazine is then coupled with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperazine derivatives.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-Aminophenyl)[4-(2-chlorophenyl)piperazino]methanone
  • (4-Aminophenyl)[4-(2-bromophenyl)piperazino]methanone
  • (4-Aminophenyl)[4-(2-methylphenyl)piperazino]methanone

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
  • Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds.
  • Applications: While all these compounds may have similar applications, the specific properties and efficacy can vary based on the substituent.

Properties

IUPAC Name

(4-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(22)13-5-7-14(19)8-6-13/h1-8H,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYHOAUMZSDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194679
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-71-3
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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